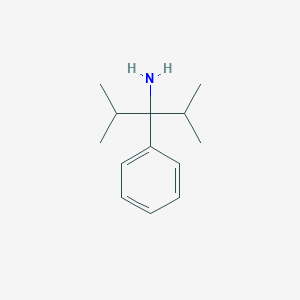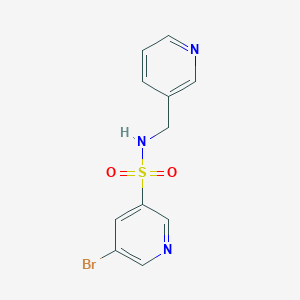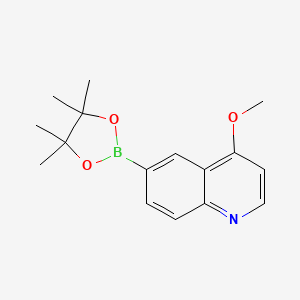![molecular formula C6H8INO B15358534 3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
3-Iodobicyclo[1.1.1]pentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobicyclo[111]pentane-1-carboxamide is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[1.1.1]pentane-1-carboxamide typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxamide with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent quality and higher yields, making the compound more accessible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodobicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
3-Iodobicyclo[1.1.1]pentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Iodobicyclo[1.1.1]pentane-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane-1-carboxamide: Lacks the iodine atom, resulting in different reactivity and applications.
3-Bromobicyclo[1.1.1]pentane-1-carboxamide: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
3-Chlorobicyclo[1.1.1]pentane-1-carboxamide: Contains a chlorine atom, offering distinct reactivity compared to the iodine derivative.
Uniqueness: 3-Iodobicyclo[1.1.1]pentane-1-carboxamide is unique due to the presence of the iodine atom, which imparts specific reactivity and binding properties not seen in its bromine or chlorine analogs. This makes it particularly useful in applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C6H8INO |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
3-iodobicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C6H8INO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9) |
Clé InChI |
BCMDEIMARIKYPQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)









![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)

